molecular formula C9H14F3NO4 B1394947 (S)-Boc-3-amino-4,4,4-trifluoro-butyric acid CAS No. 1310680-43-3

(S)-Boc-3-amino-4,4,4-trifluoro-butyric acid

Cat. No. B1394947
CAS RN: 1310680-43-3
M. Wt: 257.21 g/mol
InChI Key: DIEZKLWJBOJOBE-YFKPBYRVSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like ChemDraw, HyperChem, and GuassView 5.0 can be used to establish the molecular structure model .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the reaction mechanism .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc. These properties can often be predicted using computational chemistry or determined experimentally .

Scientific Research Applications

Synthesis and Chemical Transformation

(S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is a versatile compound used in various chemical transformations. Its α-amino acid segment can be transferred to chiral aziridine through a series of steps including amino protection, reduction, hydroxyl derivation, and cyclization (Pan et al., 2015). It also plays a role in the efficient N-tert-butoxycarbonylation of amines, which is crucial for protecting amine groups during peptide synthesis (Heydari et al., 2007).

Catalysis and Peptide Synthesis

In the field of catalysis and peptide synthesis, (S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is used in the synthesis of triazole-based scaffolds and biologically active compounds, where it helps to avoid the Dimroth rearrangement through the use of ruthenium-catalyzed cycloaddition (Ferrini et al., 2015). It also finds use in the practical approach to solid-phase synthesis of C-terminal peptide amides, offering a mild and efficient method for peptide synthesis (Hammer et al., 2009).

Probing and NMR Spectroscopy

The compound's derivatives have been used in probing peptides and their interactions through 19F NMR spectroscopy, showing distinct conformational preferences and aiding in the study of structural biology (Qin et al., 2012).

Thermodiagnostics and Solubility Studies

In thermodiagnostics, the solubility of the Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid in various solvents has been extensively studied to understand its thermodynamic properties and solubility behavior, which is crucial for its application in pharmaceutical formulations (Fan et al., 2016).

Mechanism of Action

This typically applies to bioactive compounds and involves understanding how the compound interacts with biological systems. It could involve binding to specific proteins, altering cell function, etc .

Safety and Hazards

This involves understanding the risks associated with handling the compound. Safety Data Sheets (SDS) are a common source of this information and include details on toxicity, environmental impact, safe handling and storage procedures, etc .

Future Directions

This involves predicting or discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(3S)-4,4,4-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(4-6(14)15)9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEZKLWJBOJOBE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147999
Record name (3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4,4-trifluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Boc-3-amino-4,4,4-trifluoro-butyric acid

CAS RN

1310680-43-3
Record name (3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4,4-trifluorobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310680-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4,4-trifluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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